molecular formula C20H25Cl2N3O2S B13729786 Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride CAS No. 29573-89-5

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride

Cat. No.: B13729786
CAS No.: 29573-89-5
M. Wt: 442.4 g/mol
InChI Key: HOYMCFARXRZEHA-UHFFFAOYSA-N
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Description

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride is a complex organic compound that features a piperazine ring, a phenothiazine moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of photocatalytic synthesis has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while reduction can produce secondary alcohol derivatives .

Scientific Research Applications

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and phenothiazine derivatives, such as:

Uniqueness

What sets Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride apart is its unique combination of functional groups and structural features, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

29573-89-5

Molecular Formula

C20H25Cl2N3O2S

Molecular Weight

442.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone;dihydrochloride

InChI

InChI=1S/C20H23N3O2S.2ClH/c24-14-13-21-9-11-22(12-10-21)15-20(25)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;;/h1-8,24H,9-15H2;2*1H

InChI Key

HOYMCFARXRZEHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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